![molecular formula C15H13ClN4O3S3 B2633896 5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide CAS No. 302951-90-2](/img/structure/B2633896.png)
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a thiadiazole ring, and a sulfamoyl group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains a thiophene ring and a thiadiazole ring, which are five-membered heterocyclic rings containing sulfur and nitrogen atoms . These rings are often found in biologically active compounds and can interact with various biological targets .Scientific Research Applications
Antithrombotic Properties
The compound has been investigated for its antithrombotic effects. Specifically, it acts as an oral direct Xa inhibitor, which is crucial for preventing blood clot formation. Despite recent advancements in antithrombotic therapy, there remains a need for safe and effective oral anticoagulants, and this compound shows promise in meeting that demand .
Anticancer Potential
Studies have explored the anticancer properties of thiadiazole derivatives, including compounds similar to the one . In particular, this compound demonstrated an anticancer effect in Panc-1 cells, with an IC50 value comparable to that of sorafenib, a known anticancer drug .
Catalytic Applications
While not directly related to its biological effects, the compound has also been involved in catalytic reactions. For instance, it was part of a hydromethylation sequence applied to methoxy-protected (-)-Δ8-THC and cholesterol .
Future Directions
properties
IUPAC Name |
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S3/c1-2-13-18-19-15(25-13)20-26(22,23)10-5-3-9(4-6-10)17-14(21)11-7-8-12(16)24-11/h3-8H,2H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPUIKMHAKFWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |
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